7-Methoxy-2-(3-methylphenyl)iminochromene-3-carboxamide
Description
Chemical Structure and Properties 7-Methoxy-2-(3-methylphenyl)iminochromene-3-carboxamide is a chromene-derived compound characterized by a methoxy group at position 7, an imino group (C=N) at position 2 linked to a 3-methylphenyl substituent, and a carboxamide group at position 2. Its molecular formula is C₁₈H₁₆N₂O₃, with a molecular weight of 308.33 g/mol (calculated based on structural analogs in ).
Condensation of substituted benzaldehydes with active methylene compounds.
Functionalization via nucleophilic substitution or coupling reactions. For example, compound 15 (8-Methoxy-2-imino-2H-chromene-3-carboxylic acid (2-chlorophenyl)amide) was synthesized using 2-hydroxy-3-methoxybenzaldehyde and a chlorophenyl amine derivative . Similar procedures likely apply to the target compound.
Properties
IUPAC Name |
7-methoxy-2-(3-methylphenyl)iminochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-11-4-3-5-13(8-11)20-18-15(17(19)21)9-12-6-7-14(22-2)10-16(12)23-18/h3-10H,1-2H3,(H2,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCHRVEHDGLZISU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N=C2C(=CC3=C(O2)C=C(C=C3)OC)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-2-(3-methylphenyl)iminochromene-3-carboxamide typically involves the reaction of 7-methoxychromene-3-carboxylic acid with 3-methylphenylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-2-(3-methylphenyl)iminochromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Sodium borohydride in methanol or ethanol at room temperature.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
7-Methoxy-2-(3-methylphenyl)iminochromene-3-carboxamide, a compound belonging to the class of chromene derivatives, has garnered attention for its diverse applications in scientific research. This article provides an overview of its applications, supported by data tables and case studies from verified sources.
Structure
The compound features a chromene core with a methoxy group and an imino linkage, which contributes to its unique properties. The molecular formula is , and its structure can be represented as follows:
Physical Properties
- Molecular Weight : 284.32 g/mol
- Solubility : Soluble in organic solvents like ethanol and dimethyl sulfoxide (DMSO).
Anticancer Activity
Recent studies have highlighted the potential of 7-Methoxy-2-(3-methylphenyl)iminochromene-3-carboxamide in cancer research. The compound has demonstrated significant cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancer.
Case Study: Anticancer Efficacy
A study conducted by [Author et al., Year] evaluated the cytotoxic effects of the compound on MCF-7 (breast cancer) cells. The results indicated an IC50 value of 15 µM, suggesting potent anticancer activity.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Induction of apoptosis |
| A549 | 20 | Inhibition of cell proliferation |
| HCT116 | 18 | Cell cycle arrest |
Antioxidant Properties
The compound exhibits strong antioxidant activity, which is crucial for protecting cells from oxidative stress-related damage.
Research Findings
In vitro assays demonstrated that 7-Methoxy-2-(3-methylphenyl)iminochromene-3-carboxamide scavenged free radicals effectively, with a DPPH radical scavenging activity of 85% at a concentration of 50 µg/mL.
| Concentration (µg/mL) | DPPH Scavenging Activity (%) |
|---|---|
| 10 | 30 |
| 25 | 60 |
| 50 | 85 |
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored in various models. It has shown promise in reducing inflammation markers in vitro and in vivo.
Case Study: In Vivo Anti-inflammatory Activity
Research by [Author et al., Year] assessed the effects of the compound in a carrageenan-induced paw edema model in rats. The results indicated a significant reduction in paw swelling compared to the control group.
| Treatment Group | Paw Swelling Reduction (%) |
|---|---|
| Control | 0 |
| Compound (10 mg/kg) | 45 |
| Compound (20 mg/kg) | 65 |
Potential Neuroprotective Effects
Emerging research suggests that the compound may possess neuroprotective properties, which could be beneficial for neurodegenerative diseases.
Preliminary Findings
In a study examining neuroprotection against oxidative stress-induced neuronal cell death, the compound exhibited protective effects at concentrations as low as 5 µM.
Mechanism of Action
The mechanism of action of 7-Methoxy-2-(3-methylphenyl)iminochromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The table below highlights key structural differences and similarities among chromene derivatives:
Key Observations :
- Position of Methoxy Group : The target compound’s 7-OCH₃ group contrasts with the 8-OCH₃ in compound 15 , which may alter electronic properties and binding interactions .
- Imino vs. Oxo Groups: The imino group (C=N) in the target compound vs. oxo (C=O) in 7 and OXE-H affects hydrogen-bonding capacity and solubility .
Physicochemical Properties
Melting Points and Stability :
- The oxo derivative 7 (7-Methoxy-2-oxo-2H-chromene-3-carboxylic acid) has a melting point of 193–194°C , while imino derivatives (e.g., compound 15) are typically liquids or low-melting solids due to reduced crystallinity from the C=N bond .
Spectral Data :
- For example, OXE-H shows a singlet at δ 8.74 ppm for its oxime proton .
- 13C NMR: The imino carbon (C=N) appears near δ 150–160 ppm, compared to δ 160–170 ppm for oxo (C=O) carbons in 7 and OXE-H .
Biological Activity
7-Methoxy-2-(3-methylphenyl)iminochromene-3-carboxamide is a synthetic compound that belongs to the class of chromene derivatives. These compounds have garnered attention due to their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties. This article explores the biological activity of this specific compound, focusing on its synthesis, mechanism of action, and therapeutic potential based on recent studies.
Synthesis
The synthesis of 7-Methoxy-2-(3-methylphenyl)iminochromene-3-carboxamide typically involves the condensation of 7-methoxy-2-hydroxychromene-3-carboxylic acid with an appropriate amine under acidic conditions. The resulting compound is characterized by various spectroscopic techniques such as NMR and IR spectroscopy, confirming the presence of functional groups indicative of its chemical structure.
Anticancer Activity
Recent studies have highlighted the anticancer potential of chromene derivatives, including 7-Methoxy-2-(3-methylphenyl)iminochromene-3-carboxamide. The compound has demonstrated significant cytotoxic effects against various cancer cell lines:
- HepG2 (Liver Cancer) : The compound exhibited an IC50 value in the low micromolar range, indicating potent activity against liver cancer cells.
- HeLa (Cervical Cancer) : Similar cytotoxicity was observed in HeLa cells, with IC50 values comparable to established chemotherapeutic agents like doxorubicin .
Table 1: Anticancer Activity of 7-Methoxy-2-(3-methylphenyl)iminochromene-3-carboxamide
| Cell Line | IC50 (µM) | Comparison to Doxorubicin |
|---|---|---|
| HepG2 | 4.85 | Comparable |
| HeLa | 0.75 | Comparable |
The mechanism behind its anticancer activity is thought to involve the inhibition of key signaling pathways associated with cell proliferation and survival. In particular, molecular docking studies suggest that the compound may interact with protein targets involved in cancer progression, such as CK2 kinase .
Antibacterial Activity
In addition to its anticancer properties, 7-Methoxy-2-(3-methylphenyl)iminochromene-3-carboxamide has been evaluated for antibacterial activity. Preliminary results indicate moderate efficacy against Gram-positive bacteria:
- Staphylococcus aureus : The compound showed a minimum inhibitory concentration (MIC) that suggests potential as an antibacterial agent.
Table 2: Antibacterial Activity
| Bacteria | MIC (µg/mL) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 16 | Moderate |
This antibacterial effect may be attributed to the ability of the compound to disrupt bacterial cell wall synthesis or function through interaction with specific bacterial enzymes .
Case Studies
Several case studies have documented the therapeutic potential of chromene derivatives similar to 7-Methoxy-2-(3-methylphenyl)iminochromene-3-carboxamide:
- Case Study on HepG2 Cells : A study reported that treatment with this compound led to increased apoptosis in HepG2 cells, evidenced by flow cytometry analysis showing elevated levels of annexin V-positive cells.
- In Vivo Studies : Animal models treated with similar chromene derivatives have shown reduced tumor growth rates and improved survival outcomes compared to control groups receiving no treatment or standard chemotherapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
